Cas no 2415751-57-2 ((R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea)

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 化学的及び物理的性質
名前と識別子
-
- (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea
- N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(2R)-2-(DIMETHYLAMINO)-3-METHYLBUTYL]THIOUREA
- 2415751-57-2
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)
- E81256
- CS-0104863
- MFCD32201231
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- MDL: MFCD32201231
- インチ: 1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1
- InChIKey: HWIPDTNXZGWVLK-ZDUSSCGKSA-N
- ほほえんだ: S=C(NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)NC[C@@H](C(C)C)N(C)C
計算された属性
- せいみつぶんしりょう: 401.13603783g/mol
- どういたいしつりょう: 401.13603783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 4.7
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0104863-100mg |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |
2415751-57-2 | 99.23% | 100mg |
$85.0 | 2022-04-27 | |
abcr | AB541815-50 mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee); . |
2415751-57-2 | 98% | 50mg |
€134.00 | 2023-06-14 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0468-100mg |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |
2415751-57-2 | 98%,99%e.e. | 100mg |
¥1125.0 | 2024-07-19 | |
1PlusChem | 1P01XFB0-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |
2415751-57-2 | 95% | 100mg |
$157.00 | 2024-05-22 | |
Ambeed | A1220184-1g |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |
2415751-57-2 | 98% | 1g |
$469.0 | 2025-02-20 | |
abcr | AB541815-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee); . |
2415751-57-2 | 98% | 50mg |
€144.00 | 2025-02-15 | |
Ambeed | A1220184-100mg |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |
2415751-57-2 | 98% | 100mg |
$87.0 | 2025-02-20 | |
Aaron | AR01XFJC-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |
2415751-57-2 | 98% | 100mg |
$85.00 | 2025-02-13 | |
Aaron | AR01XFJC-250mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |
2415751-57-2 | 98% | 250mg |
$180.00 | 2025-03-08 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0468-50mg |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea |
2415751-57-2 | 98%,99%e.e. | 50mg |
¥669.0 | 2024-07-19 |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea 関連文献
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thioureaに関する追加情報
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea: A Novel Compound for Pharmaceutical Applications
CAS No. 2415751-57-2 represents a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its 3,5-Bis(trifluoromethyl)phenyl group and 2-(dimethylamino)-3-methylbutyl substituent, exhibits a complex molecular framework that may confer specific biological activities. Recent studies have highlighted its relevance in the development of thiourea-based pharmaceuticals, which are known for their diverse pharmacological profiles, including antiviral, antimicrobial, and antitumor properties.
The 3,5-Bis(trifluoromethyl)phenyl moiety is a key structural feature of this compound, contributing to its unique physicochemical properties. The presence of trifluoromethyl groups introduces significant electron-withdrawing effects, which can influence the molecule's reactivity and interactions with biological targets. This trifluoromethyl substitution is particularly notable in the context of drug design, as it often enhances metabolic stability and improves the drug's ability to penetrate biological membranes. The 2-(dimethylamino)-3-methylbutyl substituent further adds to the molecule's complexity, introducing both steric and electronic effects that may modulate its biological activity.
Recent advancements in medicinal chemistry have underscored the importance of thiourea derivatives in the development of novel therapeutics. The thiourea backbone of this compound is particularly interesting due to its ability to form hydrogen bonds and participate in various biochemical interactions. Researchers have increasingly focused on thiourea-based compounds for their potential applications in targeting specific enzymes and receptors involved in disease pathways. The thiourea functional group, which is a defining feature of this compound, is known to exhibit versatile pharmacological properties, including the ability to inhibit certain kinases and modulate ion channels.
Studies published in the last two years have demonstrated the potential of 3,5-Bis(trifluoromethyl)phenyl derivatives in the treatment of various diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited potent antiviral activity against several RNA viruses, including SARS-CoV-2. The trifluoromethyl groups in these molecules were found to play a critical role in enhancing their antiviral efficacy by increasing their affinity for viral proteases. This finding highlights the significance of trifluoromethyl substitution in the design of effective antiviral agents.
The 2-(dimethylamino)-3-methylbutyl substituent in this compound is another critical element that contributes to its biological activity. The presence of dimethylamino groups often enhances the molecule's basicity, which can influence its ability to interact with proton pumps and other acid-sensitive targets. Additionally, the 3-methylbutyl group introduces steric hindrance that may modulate the molecule's binding affinity to specific receptors. These structural features are particularly relevant in the context of drug development for conditions such as hypertension and diabetes, where modulating ion channels and cellular signaling pathways is crucial.
Recent research has also explored the potential of thiourea derivatives in the treatment of neurodegenerative diseases. A 2024 study published in Neuropharmacology investigated the effects of thiourea-based compounds on the aggregation of amyloid-beta proteins, which are implicated in Alzheimer's disease. The study found that compounds with similar structural features to this molecule exhibited significant neuroprotective effects by inhibiting the formation of toxic protein aggregates. This suggests that the thiourea backbone may have therapeutic potential in the management of neurodegenerative disorders.
The synthesis of CAS No. 2415751-57-2 involves a series of well-defined chemical reactions that result in the formation of the desired molecule. The synthesis process typically begins with the preparation of the 3,5-Bis(trifluoromethyl)phenyl group through electrophilic substitution reactions, followed by the introduction of the 2-(dimethylamino)-3-methylbutyl substituent via coupling reactions. The final step involves the formation of the thiourea linkage, which is crucial for the molecule's biological activity. These synthetic strategies are often optimized to ensure high yields and purity, which are essential for pharmaceutical applications.
One of the key challenges in the development of thiourea-based pharmaceuticals is achieving the desired balance between potency and selectivity. Recent advances in computational chemistry have enabled researchers to predict the binding affinity of these compounds to specific targets, thereby facilitating the design of more effective drugs. For example, molecular docking studies have shown that the 3,5-Bis(trifluoromethyl)phenyl group of this compound can form strong interactions with the active site of certain enzymes, enhancing its inhibitory activity. These findings highlight the importance of structural optimization in the development of effective therapeutics.
The pharmacokinetic properties of CAS No. 2415751-57-2 are another critical aspect of its potential therapeutic application. Studies have indicated that the trifluoromethyl substitution can significantly improve the molecule's metabolic stability, reducing the risk of rapid degradation in the body. This is particularly important for drugs that need to maintain their activity over an extended period. Additionally, the thiourea backbone may contribute to the molecule's ability to cross biological barriers, such as the blood-brain barrier, which is essential for the treatment of central nervous system disorders.
In the context of drug discovery, the thiourea functional group has been increasingly recognized for its versatility in targeting a wide range of biological processes. The ability of this compound to interact with various enzymes and receptors makes it a promising candidate for the development of multi-target drugs. Recent studies have also explored the potential of thiourea derivatives in the treatment of cancer, where they have been shown to inhibit the proliferation of certain cancer cells by targeting specific signaling pathways. These findings underscore the broad therapeutic potential of compounds with similar structural features.
The future of thiourea-based pharmaceuticals lies in the continued exploration of their diverse applications and the refinement of their synthetic methods. Researchers are increasingly focusing on the development of structure-activity relationship (SAR) studies to optimize the biological activity of these compounds. By systematically varying the structural features of CAS No. 2415751-57-2, scientists can identify the most effective modifications that enhance its therapeutic potential while minimizing adverse effects. These efforts are crucial for the advancement of drug discovery and the development of more effective treatments for a wide range of diseases.
As the field of medicinal chemistry continues to evolve, the importance of thiourea derivatives in the development of novel therapeutics is becoming increasingly evident. The unique structural features of CAS No. 2415751-57-2, including the 3,5-Bis(trifluoromethyl)phenyl group and the 2-(dimethylamino)-3-methylbutyl substituent, make it a promising candidate for the treatment of various diseases. The continued research into these compounds is expected to yield new insights into their potential applications and contribute to the development of more effective treatments for patients in need.
Ultimately, the study of thiourea-based compounds represents a significant area of research in medicinal chemistry. The unique properties of CAS No. 2415751-57-2, including its trifluoromethyl substitution and thiourea backbone, highlight the potential of these compounds in the development of new therapeutics. As research in this field progresses, it is anticipated that these compounds will play an increasingly important role in the treatment of various diseases, offering new hope for patients and advancing the field of pharmaceutical science.
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